1-Nitrobicyclo[3.3.1]nonane-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrobicyclo[3.3.1]nonane-2,9-dione is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigid and stable framework. The presence of nitro and dione functional groups in this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione involves several steps, starting from readily available precursors. One common method involves the nitration of bicyclo[3.3.1]nonane-2,9-dione. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion, which then attacks the bicyclic dione to form the nitro compound.
Analyse Chemischer Reaktionen
1-Nitrobicyclo[3.3.1]nonane-2,9-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminium hydride.
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminium hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitrobicyclo[3.3.1]nonane-2,9-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Nitrobicyclo[3.3.1]nonane-2,9-dione depends on its specific application. In chemical reactions, the nitro group is often the reactive site, undergoing reduction, substitution, or other transformations. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Nitrobicyclo[3.3.1]nonane-2,9-dione can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonane-2,9-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, which imparts different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: Has a different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with reactive nitro and dione functional groups, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89950-44-7 |
---|---|
Molekularformel |
C9H11NO4 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1-nitrobicyclo[3.3.1]nonane-2,9-dione |
InChI |
InChI=1S/C9H11NO4/c11-7-4-3-6-2-1-5-9(7,8(6)12)10(13)14/h6H,1-5H2 |
InChI-Schlüssel |
MZCYNKCPGZJVMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(=O)C(C1)(C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.